molecular formula C17H25N3O2 B5622851 1'-(2-nitrobenzyl)-1,4'-bipiperidine

1'-(2-nitrobenzyl)-1,4'-bipiperidine

Cat. No. B5622851
M. Wt: 303.4 g/mol
InChI Key: XJAJWTNANPTVSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzyl derivatives often involves nucleophilic substitution reactions and specific cyclization steps. For instance, Sparke et al. (2010) reported the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, showcasing a methodology that could be adapted for synthesizing compounds like "1'-(2-nitrobenzyl)-1,4'-bipiperidine" (Sparke et al., 2010). These processes often involve the strategic use of base-free conditions and specific reactants to achieve the desired substitution without undesirable by-products.

Molecular Structure Analysis

The molecular structure of nitrobenzyl derivatives and bipiperidine-related compounds is frequently elucidated using X-ray crystallography. The structure determines the compound's reactivity and interaction with other molecules. For example, studies on similar nitrobenzyl compounds have provided detailed insights into their crystal and molecular structures, which are crucial for understanding the spatial arrangement and potential reactive sites (Iwasaki et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzyl derivatives can vary widely depending on the substituents and reaction conditions. Oxidative dehydrogenation and cycloaddition reactions are common, allowing for the synthesis of a variety of complex structures from simpler precursors. For instance, Lu and Lu (2012) demonstrated the oxidative dehydrogenation of nitro derivatives of bibenzyl to corresponding nitro stilbene, a reaction type that might be relevant for manipulating "1'-(2-nitrobenzyl)-1,4'-bipiperidine" derivatives (Lu & Lu, 2012).

Mechanism of Action

The mechanism of action of 2-nitrobenzyl compounds involves an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . The primary aci-nitro intermediates form nitroso hydrates by proton transfer .

Safety and Hazards

2-Nitrobenzyl compounds can be hazardous. For example, 2-nitrobenzyl bromide and 2-nitrobenzyl alcohol are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

2-Nitrobenzyl compounds have potential in drug discovery, chemical biology, and protein engineering . They are being explored for their applications in photoaffinity labeling and crosslinking of biomolecules .

properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-20(22)17-7-3-2-6-15(17)14-18-12-8-16(9-13-18)19-10-4-1-5-11-19/h2-3,6-7,16H,1,4-5,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAJWTNANPTVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5412525

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